
(S)-mianserin
Descripción general
Descripción
(S)-mianserin is a complex organic compound with a unique structure that includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-mianserin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-mianserin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pharmacological Profile
(S)-Mianserin primarily functions as an antagonist/inverse agonist at various aminergic G protein-coupled receptors (GPCRs), including:
- Serotonin Receptors : It shows significant activity at multiple serotonin receptor subtypes (5-HT1D, 5-HT2A, 5-HT2C, etc.) which contribute to its antidepressant effects.
- Adrenergic Receptors : Mianserin also interacts with adrenergic receptors, particularly α1 and α2 adrenergic receptors, enhancing norepinephrine release in the brain .
- Histamine Receptors : Its high affinity for H1 receptors accounts for its sedative properties, making it beneficial in treating insomnia at lower doses .
Antidepressant Efficacy
Clinical studies have demonstrated that this compound is effective in treating major depressive disorder (MDD). It has been shown to be comparable in efficacy to traditional tricyclic antidepressants (TCAs) such as imipramine, while exhibiting a more favorable side effect profile due to its lack of anticholinergic and cardiotoxic properties .
Key Findings:
- In a placebo-controlled study, this compound was found to be as effective as imipramine in treating depression .
- The overall incidence of side effects was low compared to other antidepressants, making it a viable option for patients sensitive to side effects .
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of this compound. Studies indicate that it can inhibit cytokine production in conditions such as rheumatoid arthritis by targeting endosomal Toll-like receptors (TLRs) .
Mechanisms of Action:
- Cytokine Inhibition : Mianserin has been shown to inhibit spontaneous cytokine release from human rheumatoid synovial membrane cultures significantly .
- Selectivity : It selectively inhibits endosomal TLR8 without affecting cell surface TLRs, suggesting a unique mechanism that could be exploited in inflammatory diseases .
Combination Therapies
This compound's unique receptor profile allows it to be effectively combined with other antidepressants. Studies have explored its use alongside selective serotonin reuptake inhibitors (SSRIs) and other agents:
- SSRIs : Combining this compound with SSRIs like fluoxetine has shown improved clinical outcomes in patients unresponsive to SSRIs alone. The combination helps enhance serotonin levels while mitigating adverse effects .
- Rapid Onset of Action : The combination therapies may facilitate a faster onset of antidepressant effects compared to monotherapy .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy and safety of this compound:
Mecanismo De Acción
The mechanism of action of (S)-mianserin involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(c,f)pyrazino(1,2-a)azepine: A structurally related compound with similar properties.
Dibenzo(c,f)pyrazino(1,2-a)azepine derivatives: Various derivatives with modifications to the core structure, offering different properties and applications.
Uniqueness
(S)-mianserin is unique due to its specific structural configuration and the presence of the hexahydro and methyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Actividad Biológica
(S)-Mianserin is a tetracyclic antidepressant that has garnered attention for its diverse biological activities, particularly in the modulation of neurotransmitter systems and its potential anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and implications for therapeutic use.
Overview of this compound
This compound is the active enantiomer of mianserin, exhibiting significantly greater potency—approximately 200 to 300 times more active than its (R)-enantiomer . It primarily functions as an antagonist at several neurotransmitter receptors, including serotonin and histamine receptors, and has been shown to inhibit norepinephrine reuptake.
Receptor Binding Profile
This compound interacts with a variety of receptors, which contributes to its pharmacological effects. The binding affinity (Ki values) of this compound across various receptors is summarized in the table below:
Receptor Type | Ki (nM) | Notes |
---|---|---|
α2B adrenergic | 27 | Human |
D1 dopamine | 426–1420 | Human |
D2 dopamine | 2100–2700 | Human |
H1 histamine | 0.30–1.7 | Human |
H3 histamine | 95,500 | Human |
MOR (μ-opioid) | 21,000 | Human |
DOR (δ-opioid) | 30,200 | Human |
KOR (κ-opioid) | 530 | EC50 |
The data indicate that this compound exhibits high affinity for α2 adrenergic and H1 histamine receptors, which are likely responsible for its sedative effects .
This compound's antidepressant effects are attributed to its multifaceted action on neurotransmitter systems:
- Serotonergic System : It acts as an antagonist at various serotonin receptors (5-HT2A, 5-HT2C), which may contribute to its mood-enhancing effects .
- Histaminergic System : By blocking H1 receptors, it can induce sedation, making it useful in treating insomnia associated with depression .
- Norepinephrine Reuptake Inhibition : This action enhances norepinephrine levels in the synaptic cleft, contributing to its antidepressant properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. Research indicates that it can inhibit cytokine production in immune cells, suggesting a role in modulating inflammatory responses:
- In human macrophages and rheumatoid synovial membranes, this compound demonstrated significant inhibition of cytokine production induced by Toll-like receptor (TLR) activation .
- Structural modifications of this compound have been explored to enhance its anti-inflammatory properties while reducing serotonin receptor binding affinity. One derivative maintained anti-inflammatory activity despite lower interaction with serotonin receptors .
Case Studies and Clinical Implications
Several clinical studies have investigated the efficacy of this compound in treating major depressive disorder (MDD) and associated conditions:
- Efficacy in MDD : Clinical trials have shown that this compound effectively alleviates depressive symptoms in patients who are resistant to other treatments. Its unique receptor profile allows it to address both mood and sleep disturbances .
- Combination Therapies : There is emerging evidence supporting the combination of this compound with other antidepressants or anti-inflammatory agents to enhance therapeutic outcomes in treatment-resistant depression .
Propiedades
IUPAC Name |
(7S)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199175 | |
Record name | Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51152-88-6 | |
Record name | Mianserin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051152886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIANSERIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1AD8U189I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.